molecular formula C5H7N3O2 B15255645 (5-Methyl-1,2-oxazol-3-yl)urea CAS No. 55808-26-9

(5-Methyl-1,2-oxazol-3-yl)urea

Cat. No.: B15255645
CAS No.: 55808-26-9
M. Wt: 141.13 g/mol
InChI Key: FEYONUMNFRWCGO-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-oxazol-3-yl)urea is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 5-methyl-1,2-oxazole with isocyanates or urea derivatives under controlled conditions. One common method involves the use of hydroxylamine hydrochloride and potassium carbonate in a solvent like 2-methyltetrahydrofuran, followed by heating and pH adjustments to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety, scalability, and product purity. The use of commercial reagents like manganese dioxide in packed reactors can facilitate the efficient synthesis of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)urea has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes, leading to biological effects such as antimicrobial and anticancer activities. The compound’s ability to form non-covalent interactions with biological molecules is key to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,2-oxazol-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

55808-26-9

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)7-5(6)9/h2H,1H3,(H3,6,7,8,9)

InChI Key

FEYONUMNFRWCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)N

Origin of Product

United States

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